2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
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Overview
Description
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine is a chemical compound with a unique structure that includes an indazole ring system
Preparation Methods
The synthesis of 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the indazole ring with 2-methoxyethyl halides in the presence of a base.
Reduction and Amination: The final steps involve the reduction of intermediate compounds and subsequent amination to introduce the amine group at the 7th position of the indazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine can be compared with similar compounds such as:
2-methoxyethanol: A hydroxyether with similar structural features but different chemical properties and applications.
2-methoxyethyl acetate: Another related compound with distinct uses in industry and research.
The uniqueness of this compound lies in its specific indazole ring system and the presence of both methoxyethyl and amine groups, which confer unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12-13/h7,9H,2-6,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGHRSBMDKEEGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2CCCC(C2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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